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The term "Ptilolite" is an archaic designation in mineralogy, historically used to refer to the

zeolite mineral now known as Mordenite. The name "Ptilolite" is derived from the Greek words

"ptilon" (feather) and "lithos" (stone), describing its common feather-like or fibrous formations.

In some contexts, "Ptilolite" has also been associated with another important zeolite,

Clinoptilolite. This guide provides a detailed technical overview of the crystal structures of both

Mordenite and Clinoptilolite, reflecting the contemporary understanding of these materials.

Mordenite: The True Identity of Ptilolite
Mordenite is a high-silica zeolite widely utilized as an adsorbent and catalyst in the

petrochemical industry.[1] Its robust crystalline framework, characterized by a unique pore

structure, underpins its valuable physicochemical properties.

Crystallographic Data for Mordenite
The crystal structure of Mordenite was first elucidated by Meier in 1961.[2] It possesses an

orthorhombic crystal system. The key crystallographic parameters are summarized in the table

below.
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Parameter Value

Chemical Formula (Na₂,Ca,K₂)₄(Al₈Si₄₀)O₉₆·28H₂O[1]

Crystal System Orthorhombic[2]

Space Group Cmcm (No. 63) or Cmc2₁ (No. 36)[2][3]

Unit Cell Dimensions a = 18.11 Å, b = 20.53 Å, c = 7.528 Å[4]

Cell Angles α = 90°, β = 90°, γ = 90°[4]

Framework Density 17.2 T/1000 Å³ (T = Si or Al)[5]

Atomic Coordinates of Mordenite
The following table details the atomic coordinates for Mordenite, based on the refinement by

Gramlich (1971).[4] The structure consists of a framework of silicon, aluminum, and oxygen

atoms, with sodium cations and water molecules occupying the channels.
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Atom x y z

Na1 0.0000 0.5000 0.0000

Na2 0.0000 0.4335 0.7500

Si1 0.1990 0.4277 0.5418

Si2 0.1966 0.1909 0.5454

Si3/Al3 0.0871 0.3840 0.2500

Si4/Al4 0.0866 0.2280 0.2500

O1 0.1232 0.4170 0.4292

O2 0.1226 0.1946 0.4262

O3 0.2632 0.3776 0.4887

O4 0.0974 0.3057 0.2500

O5 0.1694 0.1946 0.7500

O6 0.1769 0.4212 0.7500

O7 0.2324 0.5000 0.5000

O8 0.2500 0.2500 0.5000

O9 0.0000 0.4071 0.2500

O10 0.0000 0.2061 0.2500

H₂O1 0.0400 0.3030 0.7500

H₂O2 0.0000 0.1810 0.7500

H₂O3 0.0000 0.0940 0.5020

H₂O4 0.1090 0.0300 0.7500

H₂O5 0.0000 -0.0090 0.2500

Structural Features of Mordenite
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The framework of Mordenite is characterized by a system of channels defined by rings of

tetrahedrally coordinated silicon and aluminum atoms.[2] This unique topology is responsible

for its molecular sieving properties.
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Mordenite's channel structure and building units.

Clinoptilolite: A Related Zeolite
Clinoptilolite is another prominent natural zeolite that has sometimes been associated with the

term "Ptilolite". It shares some structural similarities with Mordenite but possesses a distinct

crystal structure and composition.

Crystallographic Data for Clinoptilolite
Clinoptilolite belongs to the monoclinic crystal system and is part of the heulandite group of

zeolites.[6] Its crystallographic data are presented below.

Parameter Value

Chemical Formula (Na,K,Ca)₂₋₃Al₃(Al,Si)₂Si₁₃O₃₆·12H₂O

Crystal System Monoclinic[7]

Space Group C2/m (No. 12), C2 (No. 5), or Cm (No. 8)[6]

Unit Cell Dimensions a = 17.662 Å, b = 17.911 Å, c = 7.407 Å

Cell Angles α = 90°, β = 116.4°, γ = 90°

Atomic Coordinates of Clinoptilolite-Ca
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The following atomic coordinates are for a calcium-dominant Clinoptilolite, as determined by

Koyama and Takeuchi (1977).
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Atom x y z

Ca 0.2660 0.0000 0.3540

K 0.0000 0.0000 0.5000

Na 0.3500 0.1780 0.0210

Si1 0.0888 0.1166 0.2222

Al2/Si2 0.0877 0.3117 0.2182

Si3 0.2290 0.2084 0.0197

Si4 0.3803 0.1130 0.3879

Al5/Si5 0.3758 0.3148 0.3838

O1 0.0751 0.1172 0.4137

O2 0.0768 0.1895 0.1257

O3 0.0000 0.0792 0.1470

O4 0.1601 0.0734 0.1781

O5 0.3090 0.0729 0.3015

O6 0.4497 0.0772 0.3340

O7 0.3809 0.1882 0.2970

O8 0.1583 0.2482 0.0463

O9 0.3079 0.2471 0.4079

O10 0.2312 0.1517 0.8520

H₂O1 0.2030 0.0930 0.6120

H₂O2 0.4490 0.0000 0.0400

H₂O3 0.1510 0.0000 0.8930

H₂O4 0.5000 0.1590 0.5000
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Structural Framework of Clinoptilolite
The framework of Clinoptilolite is composed of a three-dimensional network of silica and

alumina tetrahedra, creating a system of interconnected channels and cavities that can

accommodate water molecules and exchangeable cations.[8]

Clinoptilolite Framework Topology
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Schematic of the Clinoptilolite framework structure.

Experimental Determination of Crystal Structure
The determination of the crystal structures of zeolites like Mordenite and Clinoptilolite primarily

relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are

employed, with the latter often coupled with Rietveld refinement for detailed structural analysis.

Experimental Workflow for Crystal Structure
Determination
The general workflow for determining the crystal structure of a zeolite is outlined below.
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General workflow for zeolite crystal structure determination.

Key Methodologies
Single-Crystal X-ray Diffraction: This technique provides the most accurate and detailed

structural information. A single crystal of the zeolite is mounted on a goniometer and rotated

in an X-ray beam. The resulting diffraction pattern is used to determine the unit cell

parameters, space group, and the precise positions of all atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals are not

available. A finely ground powder of the zeolite is exposed to an X-ray beam, producing a
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characteristic diffraction pattern. This pattern serves as a fingerprint for the material and can

be used for phase identification and quantitative analysis.

Rietveld Refinement: This powerful computational method is used to analyze powder

diffraction data. It involves fitting a calculated diffraction pattern, based on a known or

proposed crystal structure model, to the experimental data. The refinement process adjusts

various parameters, including lattice parameters, atomic positions, and instrumental factors,

to achieve the best possible fit.[3][6] This method is particularly useful for complex

multiphase samples and for determining the quantitative abundance of different crystalline

phases.[3]

In conclusion, while the term "Ptilolite" is no longer in scientific use, the minerals it once

described, Mordenite and Clinoptilolite, are of significant scientific and industrial importance.

Their complex and well-defined crystal structures, determined through meticulous experimental

techniques, are the key to their diverse applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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